![molecular formula C20H21N3O3S B2773395 ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-12-8](/img/structure/B2773395.png)

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

説明

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction. Cyanoacetohydrazide, activated nitrile substrates (such as malononitrile, ethyl cyanoacetate, or cyanoacetamide), and aromatic aldehydes react in the presence of piperidine in water or a mixture of water and ethanol. The cascade of reactions includes Knoevenagel condensation, Michael addition, intramolecular cyclization, imine-enamine tautomerization, and oxidative aromatization. The advantages of this procedure include the availability of starting compounds, simple reaction conditions, easy purification, and the use of green solvents .

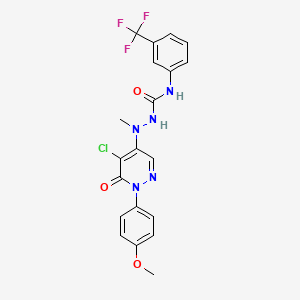

Molecular Structure Analysis

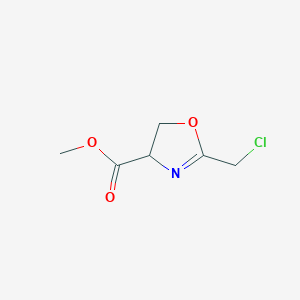

The molecular structure of ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate consists of a thieno[2,3-c]pyridine core with a cyano group at position 3 and an ethyl ester group at position 6. The phenylpropanoylamino substituent is attached to position 2. The nitrophenyl group contributes to the overall structure .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. These reactions lead to the formation of the final product .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing structures related to thieno[2,3-c]pyridine derivatives, highlighting their significance in medicinal chemistry and materials science. For example, studies have reported on the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to corresponding thieno[2,3-b]pyridines, exploring their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another research avenue includes the expedient phosphine-catalyzed annulation processes to create highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003), showcasing the chemical versatility and potential for further functional modification of related compounds.

作用機序

Target of Action

Compounds with similar structures, such as thieno[2,3-c]pyridines, have been reported to be atp-mimetic kinase inhibitors .

Mode of Action

It’s known that thieno[2,3-c]pyridines interact with their targets through hydrogen bond donor-acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

特性

IUPAC Name |

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKYVUYVAGBVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)

![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)